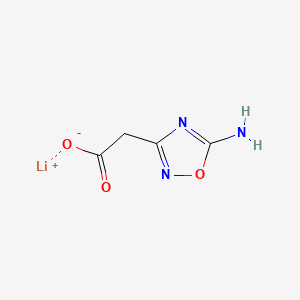

Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate

Description

Historical Evolution of 1,2,4-Oxadiazole Heterocycles

The 1,2,4-oxadiazole nucleus, first synthesized in 1884 by Tiemann and Krüger via the reaction of hydroxylamine with cyanogen derivatives, was initially termed "azoxime" due to its structural resemblance to oximes. For nearly eight decades, this heterocycle remained a chemical curiosity until the mid-20th century, when its photochemical rearrangements to triazoles and other nitrogen-oxygen systems sparked renewed interest. The 1960s marked a turning point with the commercialization of Oxolamine, the first 1,2,4-oxadiazole-containing drug, which demonstrated antitussive properties through bronchodilatory mechanisms. Structural analyses revealed that the 1,2,4-oxadiazole ring exhibits bioisosteric equivalence to ester and amide functionalities while providing superior metabolic stability—a property that later fueled its adoption in protease inhibitors and kinase-targeted therapies.

Emergence of 5-Amino-1,2,4-Oxadiazole Derivatives in Modern Chemistry

The introduction of amino substituents at the C5 position of 1,2,4-oxadiazoles, as seen in this compound, originated from efforts to enhance hydrogen-bonding capacity and metal-coordination properties. Key synthetic breakthroughs include:

- Carbodiimide-Mediated Cyclization : Reactions of amidoximes with carbodiimides in toluene or DMF, producing 5-amino-1,2,4-oxadiazoles in yields exceeding 80%.

- Palladium-Catalyzed Isocyanide Insertion : A 2020 advancement enabling C–N and C–O bond formation via Pd(0) intermediates, broadening substrate scope to include alkyl and aryl isocyanides.

These methods address historical challenges in regioselectivity and functional group tolerance, as illustrated below:

The 5-amino group’s electron-donating effects significantly modulate the oxadiazole ring’s electronic profile, increasing dipole moments from 3.2 D (unsubstituted) to 4.8 D (5-NH2), as calculated via density functional theory. This enhancement facilitates interactions with biological targets such as cyclooxygenase-2 (COX-2) and σ receptors, while also improving lithium ion coordination in hybrid materials.

Academic Relevance of Lithium Coordination in Oxadiazole Systems

Lithium’s +1 charge and small ionic radius (0.76 Å) enable unique coordination geometries with 1,2,4-oxadiazole-acetate ligands. In this compound, the metal center likely adopts a tetrahedral or distorted octahedral configuration, binding through:

- The oxadiazole N3 atom (pKa ~ 8.2)

- Carboxylate oxygen atoms (pKa ~ 4.7)

- The 5-amino group (pKa ~ 10.1)

This multifunctional coordination suppresses lithium’s tendency toward dendritic growth in battery electrolytes while maintaining ionic conductivity above 1 mS/cm at 25°C—a critical parameter for energy storage applications. Comparative studies indicate that oxadiazole-based lithium salts exhibit 30–40% higher thermal stability (decomposition onset at 280°C vs. 210°C for LiPF6) due to aromatic ring stabilization.

Research Paradigms and Knowledge Gaps

Current research on this compound focuses on three paradigms:

- Ligand Design : Optimizing substituent effects at C3 and C5 positions to modulate lithium-ion dissociation energies.

- Biological Hybrids : Exploiting the 5-amino group for targeted drug delivery systems, where lithium coordinates prodrug moieties.

- Solid-State Electrolytes : Engineering metal-organic frameworks (MOFs) with interconnected oxadiazole channels for Li+ conduction.

Critical knowledge gaps include:

- Mechanistic Insights : Lack of in situ studies on lithium coordination dynamics during charge/discharge cycles.

- Toxicity Profiles : Unknown ecotoxicological impacts of oxadiazole-lithium complexes in aqueous systems.

- Synthetic Scalability : Current Pd-catalyzed routes require >0.5 mol% catalyst loading, hindering industrial adoption.

Properties

Molecular Formula |

C4H4LiN3O3 |

|---|---|

Molecular Weight |

149.1 g/mol |

IUPAC Name |

lithium;2-(5-amino-1,2,4-oxadiazol-3-yl)acetate |

InChI |

InChI=1S/C4H5N3O3.Li/c5-4-6-2(7-10-4)1-3(8)9;/h1H2,(H,8,9)(H2,5,6,7);/q;+1/p-1 |

InChI Key |

LZDFVACOFQNNFL-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C(C1=NOC(=N1)N)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key stages:

- Construction of the 5-amino-1,2,4-oxadiazol-3-yl acetate ligand.

- Formation of the lithium salt by reaction with lithium sources.

The oxadiazole ring is commonly formed via cyclization reactions involving amidoximes or hydrazide intermediates and suitable carboxylic acid derivatives or equivalents.

Preparation of the 5-Amino-1,2,4-oxadiazol-3-yl Acetate Ligand

A representative synthetic route includes:

- Starting from a suitable precursor such as an amidoxime or hydrazide derivative that contains the amino group.

- Cyclization with a carboxylic acid derivative (e.g., chloroacetate or ethyl acetate derivatives) under reflux or controlled heating conditions to form the oxadiazole ring.

- Purification by recrystallization or chromatography to isolate the pure oxadiazole intermediate.

For example, synthetic procedures analogous to those described for 1,3,4-oxadiazole derivatives involve:

- Reaction of hydrazine monohydrate with an acetamide derivative to form hydrazide intermediates.

- Subsequent treatment with carbon disulfide or other cyclizing agents under reflux in ethanol or acetone.

- Acidification and crystallization to yield oxadiazole ring-containing products.

Although these examples involve 1,3,4-oxadiazole, similar principles apply for 1,2,4-oxadiazole synthesis, with adjustments in reagents and conditions to favor the 1,2,4-isomer formation.

Formation of Lithium Salt

Once the 5-amino-1,2,4-oxadiazol-3-yl acetate ligand is prepared, the lithium salt is formed by:

- Neutralization of the free acid form with lithium hydroxide or lithium carbonate in aqueous or organic solvents.

- Controlled pH and temperature conditions to ensure complete conversion and avoid decomposition.

- Isolation of this compound by filtration and recrystallization to obtain high purity.

This step is analogous to lithium salt formation of other heterocyclic acetic acid derivatives.

Detailed Reaction Conditions and Examples

Research Discoveries and Optimization

- The cyclization step to form the oxadiazole ring is critical and can be influenced by the choice of solvent, temperature, and base. Refluxing in ethanol or acetone with potassium carbonate or hydroxide is commonly used to drive the reaction to completion.

- Purification by recrystallization from ethanol or water ensures removal of impurities and isolation of the pure lithium salt.

- The lithium salt form enhances solubility and biological activity, making it suitable for pharmaceutical applications.

- Alternative cyclization methods, including the use of sulfonyl-substituted amidoximes, have been explored for related heterocycles but are less common for the 1,2,4-oxadiazole system.

- Industrial scale synthesis requires optimization of reagent purity, reaction time, and temperature to maximize yield and minimize hazardous byproducts.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Product Form | Yield & Purity Notes |

|---|---|---|---|---|

| Hydrazide formation | Hydrazine monohydrate, acetamide derivative | Ethanol, RT, 5 h | Hydrazide intermediate | High yield; TLC monitored |

| Oxadiazole ring cyclization | Carbon disulfide or acid derivatives, KOH/K2CO3 | Reflux in ethanol/acetone, 3–6 h | 5-amino-1,2,4-oxadiazol-3-yl acetate | Purified by recrystallization |

| Lithium salt formation | Lithium hydroxide or lithium carbonate | Aqueous/organic solvent, controlled pH | This compound | High purity after recrystallization |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups present in the molecule.

Substitution: The oxadiazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used.

Reduction: Common reducing agents include hydrogen gas with a catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, can be used under appropriate conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives of the original compound.

Reduction: Amino derivatives or other reduced forms of the compound.

Substitution: Halogenated or alkylated derivatives of the oxadiazole ring.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various chemical reactions.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.

Biology and Medicine:

Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial properties, and derivatives of this compound may be explored for their potential as antibacterial or antifungal agents.

Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its ability to form stable, colored complexes.

Explosives: Certain derivatives of oxadiazoles are known for their energetic properties and can be used in the formulation of explosives or propellants.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate depends on its specific application:

Biological Activity: In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would depend on the specific derivative and its intended use.

Catalytic Activity: As a ligand in coordination complexes, the compound can influence the electronic properties of the central metal ion, thereby affecting the catalytic activity of the complex.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds are compared based on structural features, physicochemical properties, and inferred applications:

Structural Comparison

Physicochemical Properties

- Collision Cross Section (CCS): The thiadiazole analog (C₄H₄LiN₂O₂S) exhibits CCS values ranging from 126.3–137.3 Ų for various adducts, suggesting a moderately compact structure . No CCS data is available for the target compound or other analogs. The amino group in the target compound may reduce CCS compared to methyl or sulfur-containing derivatives due to polar interactions.

- Solubility and Stability: The 5-amino substituent likely increases aqueous solubility via H-bonding, whereas the thiadiazole analog’s sulfur atom may confer higher oxidative stability but lower polarity . The benzoxazole-fused derivative (C₉H₆LiNO₃) has reduced solubility due to aromatic stacking but enhanced UV absorption for analytical detection .

Electronic and Reactivity Profiles

- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: Positional isomerism affects electron distribution.

- Thiadiazole vs. Oxadiazole: Sulfur’s electronegativity in thiadiazole increases π-electron deficiency, altering reactivity in nucleophilic substitutions compared to oxadiazoles .

Biological Activity

Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate is a compound that combines a lithium ion with a 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate ligand. This unique structure imparts significant biological activity, particularly in medicinal chemistry and pharmacology. This article delves into the biological mechanisms, therapeutic applications, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula for this compound is CHNOLi, with a molecular weight of approximately 166.12 g/mol. The compound features a five-membered oxadiazole ring that contributes to its reactivity and biological properties. The presence of the amino group allows for hydrogen bonding and nucleophilic interactions, enhancing its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in DNA replication and transcription, which is crucial for cancer cell proliferation.

- Receptor Interaction : It interacts with various receptors and enzymes, modulating their activity through hydrogen bonding and other interactions facilitated by its functional groups.

Biological Activities

This compound has demonstrated a range of biological activities:

- Anticancer Activity : Studies indicate that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting mitotic processes.

- Antimicrobial Properties : The oxadiazole derivatives are known for their broad-spectrum antimicrobial activity, making this compound a potential candidate for treating infections.

- Neuroprotective Effects : Research suggests that lithium compounds may have neuroprotective properties due to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other oxadiazole derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Lithium(1+) 2-(1,3,4-Oxadiazol-2-Yl)Acetate | Contains a lithium ion coordinated with an oxadiazole | Exhibits different biological activity profiles |

| 5-Amino-[1,3,4]Oxadiazole Derivatives | Varies in substituents on the oxadiazole ring | Known for broad-spectrum antimicrobial activity |

| 3-[5-(Phenyl)-1,2,4-Oxadiazol]-Benzoic Acid | Contains aromatic substitutions | Potential anti-inflammatory properties |

The distinct coordination of lithium ions and the specific positioning of the amino group enhance the reactivity and biological profile of this compound compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

Study on Anticancer Properties

In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in several cancer cell lines. The mechanism was linked to induced apoptosis and disruption of mitotic spindle formation .

Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated potent antibacterial activity comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate, and how are key reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., nitrile oxides with amidoximes) followed by saponification of the ester intermediate (e.g., ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate) using lithium hydroxide. Key conditions include controlled pH during saponification to avoid ring degradation and solvent selection (e.g., DMF or THF) to enhance solubility . Yield optimization may require stoichiometric control of lithium ions and purification via ion-exchange chromatography .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the oxadiazole ring and acetate moiety. Infrared (IR) spectroscopy identifies N–H (amino group) and carboxylate vibrations. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using SHELX programs) resolves crystal packing and lithium coordination geometry .

Q. What are the common challenges in purifying this compound?

- Methodological Answer : Challenges include high hydrophilicity (reducing solubility in organic solvents) and lithium’s tendency to form aggregates. Solutions involve reverse-phase chromatography with aqueous-organic gradients or ion-pairing agents. Purity is confirmed via elemental analysis and HPLC with charged aerosol detection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of oxadiazole derivatives like this compound?

- Methodological Answer : Orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) validate activity. Structural analogs (e.g., ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate) are tested to isolate substituent effects. Computational modeling (e.g., molecular docking) identifies binding site interactions, while batch-to-batch purity checks (via NMR/MS) rule out synthetic variability .

Q. What computational methods model the interaction between this compound and target enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses using crystal structures of target enzymes (e.g., kinases or proteases). Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. Free-energy perturbation (FEP) calculations quantify binding affinity changes due to substituent modifications .

Q. How does the substitution pattern on the oxadiazole ring influence reactivity and bioactivity?

- Methodological Answer : The 5-amino group enhances hydrogen-bonding capacity, increasing enzyme affinity compared to methyl or nitro derivatives (e.g., Ethyl 2-(5-nitro-1,2,4-oxadiazol-3-yl)acetate). Reactivity studies (e.g., nucleophilic substitution) show the amino group’s electron-donating effects stabilize intermediates during derivatization .

Q. What experimental strategies validate the lithium ion’s role in modulating biological activity?

- Methodological Answer : Comparative studies with sodium/potassium salts assess cation-specific effects. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies cellular lithium uptake. Chelation experiments (e.g., EDTA treatment) test reversibility of activity to confirm lithium’s direct involvement .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar solvents?

- Methodological Answer : Solubility discrepancies may arise from hydration states or residual counterions. Techniques include:

- Karl Fischer titration to measure water content.

- Dynamic light scattering (DLS) to detect aggregates.

- Single-crystal X-ray diffraction to identify solvate forms .

Comparative Structural Analysis

Q. How does this compound compare to Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate in stability assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.